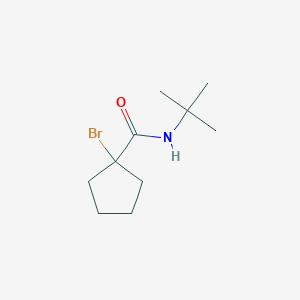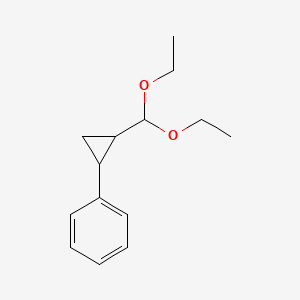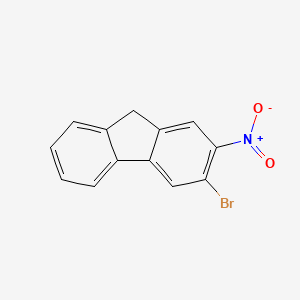
Bis(2,4,5-trichlorophenyl) Oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2,4,5-trichlorophenyl) oxalate: is an organic compound with the molecular formula C14H4Cl6O4 . It is a diester of oxalic acid and is known for its role in chemiluminescence, particularly in glow sticks. The compound is a white solid and is often used in scientific research and industrial applications due to its unique properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Bis(2,4,5-trichlorophenyl) oxalate can be synthesized by reacting 2-carbopentoxy-3,5,6-trichlorophenol with oxalyl chloride . The reaction typically occurs in a dry solvent such as toluene, in the presence of a base like triethylamine. This method produces crude this compound along with a by-product, triethylamine hydrochloride .
Industrial Production Methods: Industrial production of this compound involves a series of steps including inflation, feeding, pressurizing, mixing, reacting, heat preserving, discharging, and decompressing and drying. The process is designed to optimize yield and purity while minimizing reaction time .
Análisis De Reacciones Químicas
Types of Reactions: Bis(2,4,5-trichlorophenyl) oxalate undergoes several types of chemical reactions, including:
Substitution: The compound can participate in substitution reactions, particularly involving the chlorine atoms on the phenyl rings.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a fluorescent dye and a weak base such as sodium salicylate.
Substitution: Various nucleophiles can be used to replace the chlorine atoms under appropriate conditions.
Major Products:
Chemiluminescence Reaction: The major product is 1,2-dioxetanedione , which is responsible for the emission of light.
Aplicaciones Científicas De Investigación
Bis(2,4,5-trichlorophenyl) oxalate has a wide range of applications in scientific research:
Chemistry: Used in chemiluminescence demonstrations and experiments to study reaction kinetics.
Biology: Employed in enzyme-linked immunoassays (ELISA) due to its chemiluminescent properties.
Medicine: Utilized in diagnostic assays and imaging techniques.
Industry: Applied in the production of glow sticks and other chemiluminescent devices.
Mecanismo De Acción
The mechanism of action of bis(2,4,5-trichlorophenyl) oxalate involves its reaction with hydrogen peroxide in the presence of a fluorescent dye. This reaction produces a high-energy intermediate, which decomposes to form 1,2-dioxetanedione. The energy released during this decomposition is transferred to the fluorescent dye, causing it to emit light . The molecular targets and pathways involved include the oxidation of the oxalate ester and the subsequent energy transfer to the dye .
Comparación Con Compuestos Similares
Bis(2,4,6-trichlorophenyl) oxalate (TCPO): Similar in structure but with chlorine atoms at different positions on the phenyl rings.
Bis(2,4-dinitrophenyl) oxalate: Contains nitro groups instead of chlorine atoms.
Uniqueness: Bis(2,4,5-trichlorophenyl) oxalate is unique due to its specific substitution pattern on the phenyl rings, which affects its reactivity and chemiluminescent properties. It is particularly effective in producing bright and long-lasting chemiluminescence compared to its analogs .
Propiedades
Número CAS |
1166-36-5 |
|---|---|
Fórmula molecular |
C14H4Cl6O4 |
Peso molecular |
448.9 g/mol |
Nombre IUPAC |
bis(2,4,5-trichlorophenyl) oxalate |
InChI |
InChI=1S/C14H4Cl6O4/c15-5-1-9(19)11(3-7(5)17)23-13(21)14(22)24-12-4-8(18)6(16)2-10(12)20/h1-4H |
Clave InChI |
PWZYGWAQEWLCJF-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CC(=C1Cl)Cl)Cl)OC(=O)C(=O)OC2=CC(=C(C=C2Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![12-Oxatricyclo[4.4.3.01,6]trideca-3,8-diene-11,13-dione](/img/structure/B11948592.png)

![4-[(5-Chloro-2-imino-4,6-dioxohexahydro-5-pyrimidinyl)methyl]benzoic acid](/img/structure/B11948602.png)









